Product packaging for Ammonium acetate(Cat. No.:CAS No. 631-61-8)

Ammonium acetate

Cat. No.: B156383
CAS No.: 631-61-8
M. Wt: 77.08 g/mol
InChI Key: USFZMSVCRYTOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Ammonium (B1175870) Acetate (B1210297) in Scientific Disciplines

Historically known in its aqueous form as the "spirit of Mindererus," named after the physician Raymond Mindererus, ammonium acetate's use in scientific inquiry dates back to early chemical and pharmaceutical practices. allen.inatamanchemicals.com Initially, its applications were likely more empirical, valued for its observed effects in various concoctions and early analytical methods. Over time, as the principles of chemistry became more established, a more systematic understanding of its properties emerged. Its role as a salt of a weak acid and a weak base was recognized, laying the groundwork for its use as a buffering agent. atamanchemicals.comtestbook.com Early applications included its use in textile dyeing as a mordant and in various chemical analyses. amizaraspecialitychemicals.co.in The production of this compound was achieved through the neutralization of acetic acid with ammonium carbonate or by saturating glacial acetic acid with ammonia (B1221849). wikipedia.org

Contemporary Significance of this compound in Interdisciplinary Research

In the modern research landscape, the significance of this compound has expanded dramatically, reflecting the increasingly interdisciplinary nature of science. It is no longer confined to the realms of classical chemistry but is a staple in fields ranging from proteomics and genomics to materials science and environmental analysis. amizaraspecialitychemicals.co.inmpbio.com Its ability to function under mild conditions makes it particularly suitable for sensitive biological molecules and complex chemical syntheses. vinipul.com The compound's volatility is a key advantage in modern analytical techniques, where the removal of buffer salts is crucial for obtaining clean and interpretable data. wikipedia.org This has made it a favored reagent in cutting-edge research that bridges chemistry, biology, and medicine.

Methodological Importance of this compound as a Research Reagent

The methodological importance of this compound stems from its multifaceted nature as a research reagent. It can act as a buffer, a catalyst, a source of ammonia, and a protein precipitating agent, often within the same experimental workflow. atamanchemicals.comvinipul.com As a buffer, it is frequently used to maintain a stable pH environment, which is critical for many enzymatic reactions and for maintaining the structural integrity of proteins and nucleic acids. allanchem.comamizaraspecialitychemicals.co.in Its volatility at low pressures allows for its easy removal from samples prepared for mass spectrometry, preventing the interference caused by non-volatile salts. wikipedia.org This property is paramount in high-sensitivity analytical methods. Furthermore, in organic synthesis, it serves as a catalyst and a reagent in various named reactions, contributing to the efficient synthesis of complex molecules. vinipul.comindianchemicalsociety.com

Overview of Key Research Areas Utilizing this compound

The versatility of this compound has led to its widespread adoption in several key areas of scientific research.

In the field of organic synthesis, this compound plays a significant role as both a catalyst and a reagent under mild conditions. vinipul.com It is particularly noted for its use in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, where it facilitates the condensation of aldehydes with active methylene (B1212753) compounds. atamanchemicals.comvinipul.comwisdomlib.org It also serves as a source of ammonia in the Borch reaction for reductive amination. atamanchemicals.comvedantu.com

Research has shown that this compound can act dually as a reagent and a catalyst in the synthesis of heterocyclic compounds like 2,4,5-triaryl-1H-imidazoles. samipubco.comechemcom.comresearchgate.net Studies have indicated that increasing the molar ratio of this compound can accelerate reaction progress, suggesting the in-situ formation of acetic acid, which then catalyzes the reaction. samipubco.comechemcom.com This highlights its utility in "green chemistry" approaches, promoting reactions under solvent-free or milder conditions. vinipul.com The combination of this compound with acetic acid is a versatile mixture used for synthesizing a variety of heterocyclic compounds, including pyridines, triazoles, and oxazoles. indianchemicalsociety.com

Key Organic Reactions Utilizing this compound:

Reaction Role of this compound Example Application
Knoevenagel Condensation Catalyst Synthesis of chromenes
Borch Reaction Source of Ammonia Reductive amination of ketones and aldehydes
Hantzsch Dihydropyridine Synthesis Reagent/Catalyst Synthesis of 1,4-dihydropyridines
Synthesis of Imidazoles Reagent/Catalyst Formation of tri-substituted imidazoles

This compound is a cornerstone reagent in modern analytical chemistry, especially in techniques coupled with mass spectrometry (MS). mpbio.compubcompare.ai Its volatility is a major advantage, as it decomposes into volatile ammonia and acetic acid, which can be easily removed under the vacuum conditions of a mass spectrometer, thus preventing the formation of salt adducts on the analyte ions. wikipedia.orgacs.org This leads to cleaner mass spectra and improved sensitivity.

It is widely used as a mobile phase additive in High-Performance Liquid Chromatography (HPLC), particularly when coupled with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry. wikipedia.orgatamanchemicals.comelementlabsolutions.com In HPLC, it helps to maintain a consistent pH, which is crucial for the reproducible separation of analytes. allanchem.com While often referred to as a "buffer" at neutral pH, it's important to note that its primary buffering capacity is around pH 4.75 and 9.25. acs.orgscholaris.canih.gov However, it does moderate pH changes during the electrospray ionization (ESI) process. scholaris.ca The concentration of this compound in the mobile phase can influence the ionization efficiency and the observed binding affinities in native mass spectrometry studies. researchgate.net

Typical Concentrations of this compound in Analytical Techniques:

Analytical Technique Typical Concentration Range Purpose
HPLC (High-Performance Liquid Chromatography) 5-50 mM Mobile phase buffer to control pH and improve peak shape. allanchem.com
LC-MS (Liquid Chromatography-Mass Spectrometry) 10-100 mM Volatile buffer to maintain pH and minimize ion suppression. allanchem.comscholaris.ca
Native ESI-MS (Electrospray Ionization-Mass Spectrometry) 10-500 mM Maintains native protein structure and facilitates gas-phase ion formation. researchgate.net

This compound is a workhorse reagent in biochemistry and molecular biology laboratories, utilized in a wide array of applications from DNA and RNA precipitation to protein purification. mpbio.comottokemi.commedchemexpress.com

One of its most common uses is in the precipitation of nucleic acids. wisdomlib.orgjenabioscience.com It is particularly effective for removing dNTPs and short oligonucleotides from DNA and RNA preparations. genelink.comgenelink.com Using this compound in ethanol (B145695) precipitation allows for the selective precipitation of nucleic acids while leaving many contaminants, such as carbohydrates and dNTPs, in solution. genelink.com It has been shown that 0.24M this compound in combination with cold ethanol can quantitatively precipitate RNA from dilute solutions. nih.gov However, it is generally advised to avoid using this compound if the downstream application involves polynucleotide kinase, as ammonium ions can inhibit this enzyme. genelink.com

In protein biochemistry, this compound is used for protein precipitation and crystallization. atamanchemicals.commpbio.com It can be used to selectively precipitate proteins from solution, a technique often employed in protein purification protocols. sigmaaldrich.comcancer.gov For instance, a method involving phenol (B47542) extraction followed by precipitation with methanolic this compound is effective for extracting proteins from samples with high levels of interfering substances. sigmaaldrich.comufl.edudanforthcenter.org this compound is also used as a buffer in various biochemical assays and for maintaining the structural integrity of proteins during purification techniques like ion-exchange chromatography. allanchem.comamizaraspecialitychemicals.co.in

This compound in Nucleic Acid and Protein Research:

Application Final Concentration Key Advantages
DNA/RNA Precipitation ~2.5 M Efficiently removes dNTPs and oligosaccharides. genelink.comgenelink.com
Protein Precipitation Varies (e.g., 0.1 M in methanol) Removes contaminants and concentrates protein. sigmaaldrich.comufl.edu
Protein Crystallization Varies Used as a precipitant to induce crystal formation. mpbio.comatamankimya.com

Environmental Monitoring and Geochemical Studies

This compound is a crucial reagent in the fields of environmental monitoring and geochemical analysis, primarily utilized for the assessment of soil and sediment quality. Its ability to exchange with cations adsorbed onto soil particles makes it an excellent tool for determining the cation exchange capacity (CEC) of soils, a key indicator of soil fertility and nutrient retention. fao.orgfao.orgudel.eduda.gov.ph Standardized methods, such as the 1N this compound at pH 7.0 procedure, are widely employed to displace and quantify exchangeable cations like calcium, magnesium, potassium, and sodium. fao.orgfao.orgoregonstate.edu

In addition to assessing nutrient availability, this compound is instrumental in evaluating the mobility and bioavailability of heavy metals and other pollutants in contaminated soils. nih.govresearchgate.net The extraction of metals with this compound provides insight into the fraction of metals that are loosely bound to the soil matrix and thus more likely to be taken up by plants or leached into groundwater. nih.govresearchgate.net Research has shown that the efficiency of this extraction can be influenced by factors such as the pH of the this compound solution. For instance, studies on peat soils have indicated that a pH range of 4.5–5.5 is most effective for determining the mobile compounds of copper and other metals. nih.govresearchgate.net

Furthermore, this compound is employed in the leaching of valuable elements from ores and sediments. In geochemical studies, it is used to selectively extract elements from various mineral phases. alsglobal.com A notable application is in the extraction of rare earth elements (REEs) from weathered crust elution-deposited ores, where this compound has demonstrated high leaching efficiency compared to other ammonium salts. mdpi.com

Table 1: Comparison of Leaching Agents for Rare Earth Elements

Leaching Agent Leaching Efficiency of Rare Earths (%) Clay Mineral Swelling Ratio (%)
This compound 90.60 2.09
Ammonium Chloride 85.96 2.50
Ammonium Sulfate (B86663) 84.12 2.89

This table is based on data from a study on the effects of different ammonium salts on the leaching process of weathered crust elution-deposited rare earth ores. mdpi.com

Table 2: Extraction of Exchangeable Cations from Soil using 1N this compound (pH 7.0)

Cation Average Relative Error (%) in Determination
Calcium (Ca) 1.22
Magnesium (Mg) 1.25
Potassium (K) 3.72
Sodium (Na) 0.56

This table presents the accuracy of determining exchangeable base cations using an this compound extraction method followed by atomic absorption spectrophotometry.

Materials Science Research and Development

In the realm of materials science, this compound serves as a versatile precursor and chemical reagent in the synthesis and development of a wide array of advanced materials. Its decomposition upon heating into volatile products makes it an ideal component in processes where purity of the final material is critical. mdpi.com

A significant application of this compound is in the synthesis of nanoparticles. For instance, it has been used as a precipitating agent in the preparation of iron(III) oxide nanoparticles, leading to particles with a narrow size distribution and high crystallinity. It is also utilized in the synthesis of zinc oxide (ZnO) nanoparticles, where it can influence the morphology and properties of the resulting nanostructures. slideshare.netnih.govwikipedia.org The choice of precursor, such as zinc acetate in combination with this compound, has been shown to be a critical factor in determining the photocatalytic and biological activity of the synthesized ZnO nanoparticles. nih.gov

This compound also plays a role in the fabrication of perovskite solar cells, a promising technology in the field of renewable energy. It has been used as an additive in the precursor solution to improve the quality and efficiency of perovskite films. researchgate.netresearchgate.netphotonicsonline.com The presence of this compound can assist in the controlled nucleation and growth of the perovskite crystals, leading to enhanced photovoltaic performance. researchgate.net Studies have shown that the addition of methylammonium (B1206745) acetate, a derivative, can significantly improve the power conversion efficiency of these solar cells. researchgate.net

Furthermore, this compound is employed as a foaming agent in the creation of porous materials. For example, it has been used to prepare porous ceramsite, where its thermal decomposition generates gas that creates a porous structure within the material. The concentration of the this compound solution directly impacts the porosity and, consequently, the sound absorption properties of the ceramsite.

Table 3: Influence of this compound in Perovskite Solar Cell Fabrication

Additive in Precursor Solution Power Conversion Efficiency (PCE)
Without Methylthis compound (MAAc) 14.54%
With 9% Methylthis compound (MAAc) 17.07%

This table is based on research demonstrating the enhancement of perovskite solar cell performance with the addition of methylthis compound. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7NO2 B156383 Ammonium acetate CAS No. 631-61-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azanium;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFZMSVCRYTOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2.H3N, C2H7NO2
Record name AMMONIUM ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2412
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ammonium acetate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Ammonium_acetate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023873
Record name Ammonium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ammonium acetate appears as a white crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in chemical analysis, in pharmaceuticals, in preserving foods, and for other uses., Dry Powder; Liquid, White deliquescent solid; [Hawley] White crystalline solid; [MSDSonline]
Record name AMMONIUM ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2412
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetic acid, ammonium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ammonium acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3643
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

SOL IN LESS THAN 1 PART WATER; FREELY SOL IN ALCOHOL; SLIGHTLY SOL IN ACETONE., 148 G/100 CC WATER AT 4 °C; 7.89 G/100 CC METHANOL AT 15 °C
Record name AMMONIUM ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/556
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.17 at 68 °F (USCG, 1999) - Denser than water; will sink, SP GR: 1.17 AT 20 °C/4 °C
Record name AMMONIUM ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2412
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name AMMONIUM ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/556
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00014 [mmHg]
Record name Ammonium acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3643
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

CRYSTALS OR CRYSTALLINE MASSES, WHITE CRYSTALS

CAS No.

631-61-8
Record name AMMONIUM ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2412
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ammonium acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=631-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, ammonium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ammonium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.149
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMMONIUM ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRE756S6Q2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMMONIUM ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/556
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

237.2 °F (USCG, 1999), 114 °C
Record name AMMONIUM ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2412
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name AMMONIUM ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/556
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Advanced Synthetic Methodologies and Mechanistic Investigations of Ammonium Acetate

Catalytic Roles of Ammonium (B1175870) Acetate (B1210297) in Organic Transformations

Ammonium acetate is a known catalyst in several key organic reactions, particularly those involving condensation and the formation of heterocyclic rings vinipul.com.

Knoevenagel Condensation Facilitation

This compound is frequently utilized as a catalyst in the Knoevenagel condensation, a reaction between an aldehyde or ketone and an active methylene (B1212753) compound to form an α,β-unsaturated carbonyl compound vinipul.commychemblog.com. This condensation is a base-catalyzed aldol-type reaction mychemblog.com. In the presence of this compound, the acetate ion can facilitate the removal of a proton from the active methylene compound, generating a nucleophilic enolate nih.gov. The ammonium ion can activate the carbonyl group of the aldehyde or ketone through hydrogen bonding, increasing its electrophilicity scielo.org.mx. The mechanism can involve the formation of an iminium salt intermediate when primary or secondary amines (potentially generated from this compound) are involved mychemblog.comtandfonline.com. This intermediate then reacts with the enolate mychemblog.com. This compound is often used in conjunction with acetic acid for this reaction dcu.ie.

Mannich Reaction Catalysis

This compound also catalyzes the Mannich reaction, a three-component reaction involving a carbonyl compound, an amine (or ammonia), and a non-enolizable aldehyde, leading to the formation of β-amino carbonyl compounds (Mannich bases) vinipul.comscribd.comwikipedia.org. In this reaction, this compound can act as a source of ammonia (B1221849) wikipedia.org. The mechanism generally involves the formation of an iminium ion from the amine and aldehyde, followed by the nucleophilic attack of the enol form of the carbonyl compound on the iminium ion scribd.comwikipedia.org. This compound can facilitate the formation of the iminium ion and the enol organic-chemistry.org.

Synthesis of Nitrogen-Containing Heterocycles

This compound is extensively used in the synthesis of various nitrogen-containing heterocyclic compounds, which are important scaffolds in pharmaceuticals, agrochemicals, and dyes vinipul.comscilit.com. It often serves as a nitrogen source in these reactions wisdomlib.orgrsc.orgscielo.org.mx.

Pyrrole (B145914) Ring Formation

This compound facilitates the formation of pyrrole rings vinipul.com. It is involved in multicomponent reactions for the synthesis of substituted pyrroles, often reacting with 1,3-dicarbonyl compounds and other reagents ekb.egacs.org. For instance, it is used in the condensation of 1,3-dicarbonyl compounds, benzoin, and this compound in one-pot synthesis procedures ekb.eg. It also participates in reactions between carbohydrates, oxoacetonitriles, and this compound to yield functionalized pyrroles acs.orgresearchgate.net.

Imidazole (B134444) Structure Creation

This compound catalyzes the creation of imidazole structures vinipul.com. It is a crucial reagent in the synthesis of 2,4,5-trisubstituted imidazoles, typically reacting with 1,2-diketones (or α-hydroxyketones) and aldehydes wisdomlib.orgrsc.orgscielo.org.mxkoreascience.krchemmethod.comjournalijar.com. In these reactions, this compound acts as a nitrogen source wisdomlib.orgrsc.orgscielo.org.mx. The mechanism often involves the condensation of the aldehyde with ammonia (generated from this compound) and reaction with the diketone or α-hydroxyketone rsc.orgscielo.org.mx. Increasing the amount of this compound can accelerate the reaction, suggesting its catalytic role may be linked to the in situ generation of ammonia and acetic acid, with the acid potentially catalyzing the process echemcom.comsamipubco.comresearchgate.net.

Quinoline (B57606) Derivative Synthesis

This compound supports the synthesis of quinoline-based compounds vinipul.com. It is employed as both a catalyst and a reagent in the one-pot, three-component synthesis of quinoline derivatives from reactions involving compounds like malononitrile, amines (such as 3-aminophenol), and aldehydes nih.govnih.gov. The proposed mechanism involves the acetate ion facilitating proton removal and the ammonium ion catalyzing the formation of an iminium ion, which then undergoes Knoevenagel condensation and subsequent cyclization steps to form the quinoline ring nih.govnih.gov. This compound is also used in Hantzsch-like mechanisms for the synthesis of polyhydroquinolines scielo.org.mxrsc.org.

Pyrano[3,2-c]chromene Derivative Synthesis

This compound has been successfully employed as a catalyst in the one-pot, three-component condensation for the synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives. This reaction typically involves the condensation of 4-hydroxycoumarin, various aryl or heteryl aldehydes, and malononitrile. researchgate.net The procedure is noted for its efficiency, simplicity, excellent yields, short reaction times, and environmentally benign milder reaction conditions. researchgate.net Another approach to pyrano[3,2-c]chromene-2,5-diones involves the reaction of 4-hydroxycoumarins with ethyl 3-oxo-3-phenylpropanoates in the presence of ammonium salts or aminocrotonates under solvent-free conditions. rsc.org

Role as a Reagent and Catalyst in Multi-Component Reactions

This compound plays a significant role as both a reagent and catalyst in a wide array of multi-component reactions (MCRs), which are highly valued for their atom economy and efficiency in constructing complex molecules in a single step. nih.gov It is frequently used in the synthesis of nitrogen-containing heterocycles, such as dihydropyridines and polyhydroquinolines, via Hantzsch reactions involving aldehydes, active methylene compounds (like ethyl acetoacetate (B1235776) or malononitrile), and this compound. frontiersin.org These reactions often proceed through a proposed mechanism involving Knoevenagel condensation, followed by Michael addition and intramolecular cyclisation. frontiersin.org

This compound also acts as a nitrogen source and catalyst in the one-pot multicomponent synthesis of benzoxazole (B165842) derivatives from catechols and aldehydes. acs.org, nih.gov This method provides a simple and efficient route to benzoxazoles under mild conditions, utilizing air as a benign oxidant and ethanol (B145695) as a green solvent. acs.org, nih.gov

This compound in Tandem Aldol (B89426) Condensation/Aza-Addition Reactions

While the search results did not provide specific details on "this compound in Tandem Aldol Condensation/Aza-Addition Reactions" as a distinct section, the mechanisms discussed in the context of MCRs often involve steps analogous to aldol condensation and aza-addition. For instance, the synthesis of dihydropyridines and polyhydroquinolines catalyzed by this compound involves Knoevenagel condensation (a type of aldol condensation) followed by Michael addition and cyclization, which can include aza-addition steps. frontiersin.org Further investigation into specific reaction pathways would be required to fully detail this compound's role in explicit tandem aldol condensation/aza-addition sequences.

Reaction Mechanisms Involving this compound as a Nitrogen Source

This compound serves as a convenient and cost-effective nitrogen source in various reactions. scielo.org.mx, sciengine.com Upon decomposition, it can yield ammonia and acetic acid, with ammonia acting as the reactive nitrogen species. scielo.org.mx

Ring Transformation Reactions Utilizing this compound

This compound is utilized in ring transformation reactions, particularly in the synthesis of azaheterocyclic compounds. chim.it Nitropyrimidinone and dinitropyridone derivatives have been shown to undergo three-component ring transformation (TCRT) reactions with ketones in the presence of this compound, yielding ring-transformed products. chim.it In these transformations, this compound provides the nitrogen necessary for the formation of the new nitrogen-containing ring system. chim.it The mechanism can involve nucleophilic attack and subsequent elimination steps, leading to the rearranged heterocyclic scaffold. chim.it

Investigation of Intermediates and Reaction Pathways

Mechanistic investigations involving this compound-mediated reactions often propose intermediates such as imines, formed from the reaction of aldehydes or ketones with ammonia generated from this compound. scielo.org.mx, sciengine.com For example, in the synthesis of nitriles from aldehydes, this compound acts as the nitrogen source, and the reaction proceeds via the formation of an imine intermediate, which is subsequently oxidized to the nitrile. sciengine.com In multi-component reactions like the Hantzsch synthesis, intermediates resulting from Knoevenagel condensation and Michael addition are key to the reaction pathway leading to the final heterocyclic product. frontiersin.org The specific intermediates and reaction pathways are highly dependent on the reactants and reaction conditions.

Green Chemistry Principles in this compound-Mediated Synthesis

This compound aligns well with green chemistry principles due to its low toxicity, cost-effectiveness, and ability to facilitate reactions under mild conditions. vinipul.com, sciengine.com Its use in organic synthesis often contributes to more sustainable protocols by enabling solvent-free reactions or reactions in environmentally friendly solvents like ethanol and water. vinipul.com, researchgate.net, nih.gov, acs.org, nih.gov this compound-catalyzed reactions can also lead to reduced energy consumption by operating at lower temperatures and minimizing waste generation through high yields and reduced by-products. vinipul.com The synthesis of polycyclic pyrano[2,3-b]pyrans using this compound as a green catalyst in acetic acid exemplifies its application in eco-friendly methodologies. rsc.org, nih.gov

Advanced Analytical Applications and Methodological Development Using Ammonium Acetate

Ammonium (B1175870) Acetate (B1210297) in High-Performance Liquid Chromatography (HPLC) and Related Techniques

Ammonium acetate is a valuable mobile phase additive in High-Performance Liquid Chromatography (HPLC), especially when coupled with mass spectrometry or an evaporative light-scattering detector (ELSD). nih.govucl.ac.uk Its volatility is a primary advantage, as it prevents the detector from being fouled by non-volatile residues, which can cause noisy background signals. nih.gov

For HPLC with ELSD detection, the mobile phase must be volatile. This compound is frequently used to buffer the mobile phase in such applications. nih.govucl.ac.uk In a study analyzing various lipid classes, methanol-based mobile phases were supplemented with this compound at concentrations of 1 mM and 10 mM. nih.gov The choice and concentration of the buffer can significantly alter the peak areas and quantification of the analytes. nih.gov

In another study focused on the determination of macrolide drugs, different concentrations of this compound (2, 5, and 20 mM) were evaluated as the aqueous component of the mobile phase. researchgate.net It was observed that higher concentrations (5 and 20 mM) negatively affected the detection of one of the analytes, josamycin, suggesting that the concentration of this compound must be optimized for the specific compounds being analyzed. researchgate.net Generally, it is recommended to use the lowest possible concentration of this compound, typically up to a maximum of 0.1 M, to achieve the desired separation without compromising detection. ucl.ac.uk

Buffering Properties in Chromatographic Separations

This compound is widely employed as a component of the mobile phase in reversed-phase and hydrophilic interaction liquid chromatography (HILIC). Its primary function is to act as a pH buffer, which is critical for achieving reproducible and optimal separation of analytes. The pH of the mobile phase influences the ionization state of acidic and basic compounds, thereby affecting their retention time on the chromatographic column. By maintaining a stable pH, this compound ensures consistent retention and peak shape.

The buffering range of this compound is approximately 3.8 to 5.8. It is particularly valued in liquid chromatography-mass spectrometry (LC-MS) because it is volatile and decomposes into ammonia (B1221849) and acetic acid, which are readily removed in the gas phase within the mass spectrometer's ion source. This volatility prevents the contamination of the instrument and the formation of non-volatile adducts with the analytes of interest. The choice of this compound concentration, typically in the range of 5-20 mM, is a critical parameter in method development, as it can influence both the chromatographic separation and the efficiency of analyte ionization in the mass spectrometer.

Non-Aqueous Capillary Electrophoresis-Mass Spectrometry (NACE-MS)

In the realm of capillary electrophoresis, this compound serves as a key background electrolyte in non-aqueous capillary electrophoresis-mass spectrometry (NACE-MS). This technique is particularly useful for the separation of nonpolar or poorly water-soluble compounds that are challenging to analyze in aqueous systems. In NACE-MS, organic solvents such as acetonitrile (B52724) or methanol (B129727) are used as the separation medium.

This compound is soluble in many organic solvents and provides the necessary conductivity for the electrophoretic separation. Its presence helps to control the electroosmotic flow and reduces the adsorption of analytes to the capillary wall, leading to improved separation efficiency and peak symmetry. As in LC-MS, the volatility of this compound is a significant advantage in NACE-MS, ensuring compatibility with the high-vacuum environment of the mass spectrometer. This allows for the sensitive detection and identification of a wide range of compounds, from small molecules to large biomolecules, in complex non-aqueous matrices.

Method Development for Pharmaceutical and Biochemical Analyses

The development of robust analytical methods is paramount in the pharmaceutical and biochemical fields for applications such as drug discovery, metabolic profiling, and biomarker identification. This compound is a frequently used tool in the development of LC-MS and other analytical methods for these purposes. Its buffering capacity and volatility make it an ideal choice for the mobile phase in the analysis of a diverse array of compounds, including peptides, proteins, and small molecule drugs.

During method development, the concentration of this compound and the pH of the mobile phase are carefully optimized to achieve the desired chromatographic selectivity and sensitivity. For instance, in the analysis of proteins, this compound can help to maintain the native conformation of the protein during the separation process. In metabolomics studies, the use of this compound in the mobile phase allows for the comprehensive profiling of endogenous metabolites in biological samples.

ParameterTypical RangeRationale
Concentration5-20 mMBalances buffering capacity with MS sensitivity.
pH3.8-5.8Controls ionization of analytes for optimal separation.

Extraction and Speciation Methodologies

This compound is a valuable reagent in extraction and speciation studies, particularly for the analysis of metals in environmental and biological samples. Its ability to form complexes with metal ions allows for their selective extraction from solid matrices.

This compound Extraction for Metal Ion Speciation in Environmental Matrices

The speciation of metals in environmental matrices such as soil, sediment, and water is crucial for understanding their bioavailability, toxicity, and mobility. This compound is commonly used in sequential extraction procedures to selectively extract the "exchangeable" or "labile" fraction of metals. This fraction represents the metals that are weakly bound to the solid matrix and are considered to be more readily available to plants and other organisms.

The extraction is typically performed by shaking the sample with a solution of this compound at a specific pH. The ammonium ions in the solution exchange with the metal ions adsorbed to the surface of the solid particles, bringing them into the solution for subsequent analysis by techniques such as atomic absorption spectroscopy or inductively coupled plasma-mass spectrometry. The pH of the this compound solution can be adjusted to target different metal fractions.

Application in Soil Testing for Cation Exchange Potential and Contaminant Extraction

In soil science, this compound is a standard reagent for determining the cation exchange capacity (CEC) of soils. The CEC is a measure of the soil's ability to hold positively charged ions (cations) and is an important indicator of soil fertility. The standard method involves saturating the soil sample with an this compound solution, which displaces the native cations from the exchange sites. The amount of ammonium ions retained by the soil is then measured to determine the CEC.

This compound is also used for the extraction of certain contaminants from soil, such as heavy metals and some organic pollutants. The extraction efficiency depends on the specific contaminant and the properties of the soil.

Soil ParameterReagentPurpose
Cation Exchange Capacity (CEC)1 M this compound (pH 7)To determine the soil's ability to retain essential nutrient cations.
Exchangeable Metals1 M this compoundTo estimate the bioavailable fraction of metal contaminants.

Use in Environmental Monitoring and Pollution Assessment

The use of this compound in extraction procedures is a key component of environmental monitoring and pollution assessment programs. By determining the concentration of exchangeable metals in soils and sediments, scientists can assess the potential risk of metal contamination to ecosystems and human health. These measurements can help to identify areas of high pollution and inform remediation strategies.

Furthermore, this compound extractions can be used to monitor changes in metal speciation over time, providing insights into the long-term fate of contaminants in the environment. This information is critical for developing effective environmental management plans and for evaluating the success of remediation efforts.

Challenges in Analytical Sensitivity with this compound Extracts

The utility of this compound in analytical extractions is well-established; however, its application is not without challenges that can significantly impact analytical sensitivity. These challenges primarily revolve around matrix effects, ion suppression in mass spectrometry, solubility limitations, and issues with analyte recovery. Understanding and mitigating these factors are crucial for the development of robust and sensitive analytical methods.

Furthermore, the concentration of this compound is a critical parameter that directly influences the degree of ion suppression and, consequently, the method's sensitivity. chromatographyonline.com While it can be used at high concentrations (e.g., 1.0 M to 7 M) to improve signal-to-noise ratios by reducing sodium adduction for some proteins, this approach is not universally effective and can be counterproductive for other analytes. nih.gov For example, in a study comparing additives for reducing sodium adduction to a protein complex, 25 mM ammonium bromide was found to be significantly more effective than 1.0 M this compound, resulting in a ~25-fold higher abundance of the fully protonated complex. nih.gov

The limited solubility of this compound in mobile phases with high organic solvent content presents another significant challenge. chromatographyonline.com In reversed-phase chromatography, where gradients with high concentrations of acetonitrile are common, this compound can precipitate out of solution. chromatographyonline.commtc-usa.com This precipitation can cause blockages in HPLC tubing, pre-columns, and analytical column frits, leading to increased system backpressure, chromatographic peak shape distortion, and reduced sensitivity. chromatographyonline.commtc-usa.com The solubility of this compound decreases sharply in acetonitrile concentrations above 90%. chromatographyonline.com

Table 1: Solubility of this compound in Acetonitrile/Water Mixtures

Acetonitrile Concentration (%)Maximum Soluble this compound Concentration (mM)
< 90%> 20 mM
95%~10 mM
100%Insoluble
Data adapted from reference chromatographyonline.com.

Issues with analyte recovery during the extraction process also pose a challenge to achieving optimal analytical sensitivity. In soil analysis, for instance, while this compound is a standard extractant for determining plant-available cations, the efficiency of this extraction can vary depending on the soil type and the specific analyte. researchgate.netoregonstate.edu Studies comparing different concentrations of this compound for potassium extraction from calcareous soils have shown that while lower concentrations (e.g., 0.1 M) can be as effective as higher concentrations (1 M) in many cases, deviations exist for some soils, potentially affecting the accuracy and sensitivity of the measurement. iut.ac.ir Similarly, in the context of DNA extraction, improper technique following the addition of this compound and isopropanol (B130326) can lead to a loss of the DNA precipitate, resulting in a lower yield and reduced analytical sensitivity. researchgate.net

Finally, the buffering capacity of this compound is confined to specific pH ranges (around pH 3.8-5.8 and 8.5-10.5). chromatographyonline.com Outside these ranges, its ability to control the pH of the mobile phase is significantly diminished. chromatographyonline.comacs.org This can lead to shifts in analyte retention times and unstable ionization in the MS source, which in turn adversely affects the sensitivity and reproducibility of the analysis. chromatographyonline.com

Table 2: Effect of Ammonium-Based Mobile Phase Additives on Phosphatidylcholine (PC) Signal Intensity

Mobile Phase Additive (5 mM)Effect on PC Signal Intensity
Ammonium Formate~60% Suppression
This compound~60% Suppression
Ammonium BicarbonateNo significant suppression
Data adapted from reference nih.gov.

Biochemical and Molecular Biology Research Applications of Ammonium Acetate

Nucleic Acid Research Applications

Ammonium (B1175870) acetate (B1210297) plays a crucial role in the isolation and purification of DNA and RNA, contributing to the success of numerous downstream molecular applications.

Ammonium acetate is frequently used for the precipitation of DNA and RNA from aqueous solutions. wisdomlib.orgmpbio.commpbio.com This process is fundamental for concentrating nucleic acids and removing contaminants. The underlying principle involves neutralizing the negative charges on the sugar-phosphate backbone of nucleic acids. bitesizebio.comresearchgate.net In solution, the ammonium ions (NH₄⁺) from this compound interact with the negatively charged phosphate (B84403) groups of the nucleic acid backbone. researchgate.net This charge neutralization, combined with the addition of an alcohol like ethanol (B145695) or isopropanol (B130326), reduces the solubility of the nucleic acids, causing them to aggregate and precipitate out of the solution. researchgate.net

A significant advantage of using this compound is its effectiveness in preventing the co-precipitation of unwanted contaminants such as unincorporated deoxynucleoside triphosphates (dNTPs) and oligosaccharides, which tend to remain soluble in the this compound-ethanol solution. bitesizebio.comcephamls.comgenelink.comgenelink.com This makes it particularly useful for purifying nucleic acids after enzymatic reactions like PCR or labeling reactions. researchgate.netcancer.gov However, it is important to note that ammonium ions can inhibit the enzyme T4 polynucleotide kinase, so this compound should be avoided when the purified DNA is intended for phosphorylation reactions. bitesizebio.comcephamls.comgenelink.com

Beyond simple precipitation, this compound is an integral component of many DNA extraction and purification protocols. wisdomlib.orgcancer.gov It is particularly effective in separating DNA from proteins during the lysis stage of extraction. cancer.govgreenskybio.com When added to a cell lysate, this compound helps to precipitate proteins, which can then be removed by centrifugation, leaving the DNA in the supernatant. genelink.comgreenskybio.com This "salting-out" method is a simple, rapid, and non-toxic alternative to hazardous organic solvents like phenol (B47542). parisveltsos.comnih.govresearchgate.net

Table 1: Comparison of Salts Used in Nucleic Acid Precipitation

Salt Typical Final Concentration Key Advantages Considerations
This compound 2.0 - 2.5 M Efficiently removes dNTPs and some sugars. bitesizebio.comcephamls.comgenelink.com Inhibits T4 polynucleotide kinase. bitesizebio.comcephamls.comgenelink.com
Sodium Acetate 0.3 M Standard, all-purpose precipitating agent. bitesizebio.combioecho.com Can co-precipitate dNTPs. researchgate.net
Sodium Chloride 0.2 M Useful for samples containing the detergent SDS, as it keeps SDS soluble in ethanol. bitesizebio.combioecho.com May co-precipitate with DNA, leaving "salty" pellets. protocol-online.org
Lithium Chloride 0.8 - 2.5 M Efficiently precipitates RNA, leaving behind DNA and smaller RNA fragments. bitesizebio.comresearchgate.net Chloride ions can inhibit in vitro translation and reverse transcription. bitesizebio.com

Protein Studies and Purification

This compound is also a valuable tool in the field of proteomics, where it is used in various stages of protein purification and analysis. mpbio.commpbio.comcephamls.com

This compound is used in protein precipitation, a technique often referred to as "salting out". wikipedia.org This method exploits the principle that at high salt concentrations, the solubility of proteins decreases, leading to their precipitation. wikipedia.org The added salt ions compete with the protein molecules for water molecules, reducing the amount of water available to hydrate (B1144303) the protein surface. wikipedia.org This increases protein-protein hydrophobic interactions, causing the proteins to aggregate and precipitate. wikipedia.org

While ammonium sulfate (B86663) is more commonly used for this purpose due to the high valency and kosmotropic nature of the sulfate ion, this compound can also be employed. almerja.comresearchgate.net The choice between them can depend on the specific protein and downstream applications. researchgate.net For example, in hydrophobic interaction chromatography (HIC), this compound has been successfully used, especially in cases where sulfate salts are incompatible with other components in the sample, such as certain detergents. researchgate.net The concentration of this compound required for precipitation must be determined empirically for each protein, as different proteins precipitate at different salt concentrations. researchgate.net

Dialysis is a technique used to separate proteins from small molecules and unwanted salts by using a semipermeable membrane. ksu.edu.sauwec.edu this compound is particularly useful as a buffer in dialysis for removing non-volatile salt contaminants from a protein sample. cephamls.comresearchgate.net Because this compound is volatile, it can be easily removed from the sample after dialysis by lyophilization (freeze-drying), leaving the purified protein behind. researchgate.net This is a significant advantage over non-volatile salts like sodium chloride, which would remain with the protein after lyophilization. This makes it an excellent choice for preparing protein samples for applications like mass spectrometry or when a salt-free protein sample is required. researchgate.net

The formation of high-quality crystals is a prerequisite for determining the three-dimensional structure of a protein by X-ray crystallography. This compound is one of the reagents used to induce protein crystallization. mpbio.commpbio.com In this context, it acts as a precipitant, a substance that slowly reduces the solubility of the protein, encouraging the ordered arrangement of protein molecules into a crystal lattice.

Screening for the optimal crystallization conditions often involves testing a wide array of precipitants, buffers, and salts. This compound is included in many commercially available and custom-made crystallization screening kits. nih.gov A typical crystallization condition might involve a specific concentration of this compound, a buffering agent to control pH, and a polymer like polyethylene (B3416737) glycol (PEG). researchgate.net The precise conditions, including the concentration of this compound, that lead to successful crystallization are unique to each protein and must be found through empirical screening. nih.gov

Ammonium Acetate in Materials Science and Engineering Research

Precursor in Novel Material Synthesis

Ammonium (B1175870) acetate (B1210297) plays a significant role as a precursor and precipitating agent in the synthesis of a variety of novel materials, particularly metal oxide nanoparticles. Its function is crucial in controlling the morphology, size, and crystallinity of the resulting materials, which in turn dictates their physical and chemical properties.

One of the primary applications of ammonium acetate is in the precipitation of metal oxides from aqueous solutions. For instance, in the synthesis of aluminum oxide (Al₂O₃) particles from an aqueous aluminum chloride solution, this compound is used as a precipitating agent. Research has shown that alumina (B75360) particles formed using this compound exhibit a narrower size distribution, a more spherical shape, and a larger surface area compared to those synthesized using ammonium hydroxide. acs.org These improved characteristics are attributed to the chelating effect of the acetate ions.

Similarly, in the preparation of iron(III) oxide (Fe₂O₃) nanoparticles from a ferric nitrate (B79036) solution, this compound serves as an effective precipitating agent. innovationnewsnetwork.com The resulting nanoparticles demonstrate a narrow size distribution, spherical morphology, and a faster rate of crystalline formation. innovationnewsnetwork.com These properties, which are superior to those obtained with ammonium hydroxide, are also explained by the chelating action of the carboxylate ions from the this compound. innovationnewsnetwork.com

Beyond its role as a precipitating agent, this compound also functions as a catalyst in various organic synthesis reactions that produce materials with interesting properties. It is instrumental in the synthesis of heterocyclic compounds, which form the backbone of many advanced materials. nih.govresearchgate.net For example, it is used in the Knoevenagel condensation, a key step in the production of various polymers and pharmaceuticals. wikipedia.orgchemicalbook.com In some multi-component reactions, such as the synthesis of 2, 4, 5-triaryl-1H-imidazoles, increasing the molar ratio of this compound can significantly accelerate the reaction. researchgate.net It is believed that during the reaction, this compound converts to ammonia (B1221849) and acetic acid, with the latter acting as a catalyst. researchgate.netamericanelements.com

The use of this compound as a structure-directing agent has also been explored. For example, research has been conducted on regulating the growth of tungsten oxide (WO₃) thin films using this compound. researchgate.net The morphology and porosity of such films are critical for their application in devices like sensors and electrochromic windows.

Table 1: Influence of Precipitating Agent on Metal Oxide Nanoparticle Properties

PropertyThis compoundAmmonium HydroxideReference
Aluminum Oxide (Al₂O₃)
Particle Size DistributionNarrowBroader acs.org
Particle ShapeSphericalIrregular acs.org
Surface AreaLargerSmaller acs.org
CrystallinityLowerHigher acs.org
Iron(III) Oxide (Fe₂O₃)
Particle Size DistributionNarrowBroader innovationnewsnetwork.com
Particle ShapeSphericalIrregular innovationnewsnetwork.com
Crystalline Formation RateFastSlower innovationnewsnetwork.com
CrystallinityHigherLower innovationnewsnetwork.com

Applications in Energy Storage Systems

The unique properties of this compound and its derivatives have found significant applications in the field of energy storage, contributing to the development of more efficient and stable batteries and supercapacitors.

In the realm of ammonium-ion batteries (AIBs) , which are gaining attention as a safe and low-cost energy storage solution, this compound is used as an electrolyte. researchgate.net Research has shown that an acetate-based electrolyte can enhance the pseudocapacitive capacity of anode materials like V₂CTₓ MXene. nih.govresearchgate.net This results in a high specific capacity and excellent cycle stability. nih.govresearchgate.net Theoretical and experimental studies suggest that the acetate ion plays a crucial role in the ammonium ion storage mechanism, leading to enhanced performance. nih.govresearchgate.net Highly concentrated this compound electrolytes have been shown to facilitate the adsorption of solvated NH₄⁺ clusters on the electrode surface, improving the electrochemical performance of AIBs. rsc.org

This compound and its derivatives are also pivotal in the advancement of perovskite solar cells . Researchers have used derivatives like [(p-Fluorophenyl)ethyl]this compound and phenylethylthis compound as modifying agents for the perovskite layer. acs.orgacs.org This modification helps to passivate defects on the surface of the 3D perovskite films, improve the interface contact, and facilitate charge transport. acs.org The use of these acetate-based compounds has led to a significant enhancement in the power conversion efficiency and long-term stability of the solar cells. acs.orginnovationnewsnetwork.comacs.org For instance, the use of [(p-Fluorophenyl)ethyl]this compound increased the power conversion efficiency from 20.16% in standard 3D perovskite solar cells to 22.53% in the modified 2D/3D heterojunction cells. acs.org

Furthermore, in the field of supercapacitors , materials synthesized using ammonium compounds have shown promise. For example, copper ammonium phosphate (B84403), when combined with carbon nanofibers, has been used to create hybrid supercapacitor devices with high energy and power densities. researchgate.net

Table 2: Performance Enhancement in Energy Storage Devices Using this compound & Derivatives

Device TypeRole of this compound/DerivativeKey FindingReference
Ammonium-Ion Battery Acetate ElectrolyteEnhanced pseudocapacitive capacity of V₂CTₓ MXene anode, delivering 115.9 mAh g⁻¹ at 1 A g⁻¹ and 100% capacity retention after 5000 cycles. nih.govresearchgate.net
Perovskite Solar Cell [(p-Fluorophenyl)ethyl]this compound as Interface ModifierIncreased power conversion efficiency to 22.53% and retained ~90% of initial efficiency after 500 hours at 85°C. acs.org
Perovskite Solar Cell Phenylethylthis compound as Surface ModifierAchieved a high open-circuit voltage of 1.25 V and excellent moisture and light stability. acs.org
Ammonium-Ion Hybrid Battery Salt-Concentrated this compound ElectrolyteAchieved a high average discharge voltage of 1.7 V and an energy density of 368 W h kg⁻¹. rsc.org

Role in Electronics Research

This compound and related compounds are increasingly being utilized in electronics research, particularly in the fabrication and modification of thin-film devices and sensors.

In the development of thin-film transistors (TFTs) , materials derived from or processed with acetate compounds are being explored. For instance, research has demonstrated the development of TFT circuits on cellulose (B213188) acetate substrates. bohrium.comresearchgate.net Using such biodegradable substrates is a step towards sustainable electronics. bohrium.com While not directly using this compound, this highlights the relevance of acetate chemistry in the field. More directly, the synthesis of semiconductor materials like zinc oxide (ZnO), which is used in TFTs due to its good transparency and high electron mobility, can involve precipitation from zinc acetate using ammonium-based solutions. wikipedia.org

This compound also plays a role as a structure-directing agent in the synthesis of thin films for electronic applications. Research has been conducted on using this compound to regulate the growth and porosity of tungsten oxide (WO₃) thin films. researchgate.net These films are potential materials for electrochromic devices and sensors.

Furthermore, in the field of perovskite optoelectronics , which overlaps with energy storage, ammonium halides (such as ammonium iodide, bromide, and chloride) are used as additives in the fabrication of perovskite layers for solar cells. nih.gov These additives help to increase the grain size and reduce pinholes in the perovskite films, leading to improved device performance. nih.gov

The use of this compound as a component in membranes for ion-selective electrodes (ISEs) is another area of research. These sensors are crucial for various analytical applications in electronics and environmental monitoring. researchgate.net

Emerging Research and Future Directions

Development of Sustainable Production Methods for Ammonium (B1175870) Acetate (B1210297)

The traditional synthesis of ammonium acetate involves the neutralization of acetic acid with ammonium carbonate or the saturation of glacial acetic acid with ammonia (B1221849). wikipedia.org While effective, there is a growing emphasis on developing greener and more sustainable production technologies. hackmd.io This shift is driven by a demand for products with a reduced environmental impact and the need for more cost-effective and efficient manufacturing processes. hackmd.io

This compound is recognized for its relatively low environmental impact, as it is biodegradable and does not persist in the environment. vinipul.com Its production typically generates fewer environmentally harmful by-products compared to other chemical compounds. vinipul.com Research in green chemistry increasingly utilizes this compound because it can catalyze reactions under mild, energy-efficient, and sometimes solvent-free conditions, contributing to the development of environmentally safe chemicals. vinipul.comvinipul.com Future advancements in production technology are expected to further enhance its sustainable profile, expanding its application in green chemistry and other sustainable practices. hackmd.iocyberleninka.ru

Advanced Applications in Pharmaceutical Formulations and Drug Synthesis

This compound is a versatile compound in the pharmaceutical industry, serving as a buffering agent, a reagent in synthesis, and an intermediate for complex drug molecules. vinipul.comvinipul.commade-in-china.comchemimpex.com Its high solubility and compatibility with many active pharmaceutical ingredients (APIs) make it a valuable component in drug formulation. vinipul.com

A significant area of research focuses on the catalytic role of this compound in organic synthesis, where it facilitates the creation of complex molecules under mild and environmentally friendly conditions. vinipul.com It is particularly effective in multicomponent reactions (MCRs), which are highly valued in medicinal chemistry for their efficiency. echemcom.com

One key finding is that this compound can act as both a reagent and a catalyst. echemcom.com During certain reactions, it is believed to convert to ammonia and acetic acid, with the generated acid acting as the true catalyst. echemcom.comsamipubco.comresearchgate.net Research into the synthesis of 2,4,5-triaryl-1H-imidazoles, a class of compounds with significant pharmacological properties, demonstrated that increasing the molar ratio of this compound directly accelerates the reaction rate and improves yield, even in the absence of other catalysts. echemcom.comresearchgate.net

Similarly, in the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, this compound has been identified as a cheap, non-toxic, and greener catalyst system, providing excellent yields in short reaction times. tandfonline.com Its catalytic activity is also crucial in other important organic reactions, including:

Knoevenagel Condensation : The condensation of aldehydes with compounds having an active methylene (B1212753) group. vinipul.com

Mannich Reaction : The formation of β-amino ketones. vinipul.com

Heterocycle Synthesis : The formation of nitrogen-containing ring structures such as pyrroles and quinolines. vinipul.com

Table 1: Effect of this compound Molar Ratio on Product Yield in Triaryl-1H-Imidazole Synthesis
Reactant (Benzil) to NH₄OAc Molar RatioReaction Time (min)Product Yield (%)Reference
1:240~45% echemcom.com
1:440~60% echemcom.com
1:540>70% echemcom.com

This compound is instrumental as a reagent and catalyst in the synthesis of numerous specific compounds and structural frameworks with established or potential therapeutic value.

Triaryl-Imidazoles : It is used to synthesize 2,4,5-triaryl-1H-imidazoles, which exhibit properties such as p38 MAP kinase inhibition, B-Raf kinase inhibition, and antitumor and antibacterial activities. echemcom.com Cis-2,4,5-triarylimidazolines, which are precursors to these imidazoles, are also synthesized using an alumina-ammonium acetate system. clockss.org

Celecoxib : An this compound derivative, tris-(2-hydroxyethyl) this compound, is used as an efficient catalyst in a green synthesis method for the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib. brieflands.comresearchgate.net

1,4-Dihydropyridines (DHPs) : This class of compounds, known as calcium channel blockers, is synthesized using this compound in the Hantzsch method. indianchemicalsociety.com

Phthalazine Derivatives : this compound serves as a greener catalyst for synthesizing 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, which have shown diverse pharmacological activities including anticonvulsant, cytotoxic, anticancer, and antimicrobial effects. tandfonline.com

Other Heterocyclic Compounds : Research has detailed its use in synthesizing a wide array of other medicinally relevant heterocycles, including 2-pyridone derivatives, coumarin-substituted pyridines, and triazole derivatives with antimicrobial and antifungal properties. indianchemicalsociety.com It also serves as a crucial raw material for producing established drugs like insulin (B600854) and penicillin. silverfernchemical.com

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts in chemical synthesis. nih.gov An emerging area of research involves using this compound derivatives as ionic liquids. In the synthesis of the anti-inflammatory drug Celecoxib, tris-(2-hydroxyethyl) this compound acts as an ionic liquid that plays a dual role as both the reaction solvent and the catalyst. brieflands.comresearchgate.net This method significantly improves the reaction rate and results in a high product yield of 86%. researchgate.net A key advantage of this IL is its reusability, showing consistent efficiency for at least four consecutive reaction cycles. brieflands.comresearchgate.net This approach aligns with the principles of green chemistry by reducing waste and improving reaction efficiency.

Research in Agricultural Enhancement

In agriculture, this compound is researched for its dual function as a direct-application product for improving soil and plant growth and as a critical laboratory reagent for soil analysis. vinipul.com

This compound plays a fundamental role in soil science as the primary extracting agent for assessing soil fertility and nutrient availability. vinipul.com A solution of this compound buffered to a neutral pH is widely used to determine the Cation-Exchange Capacity (CEC) of soils. epa.gov CEC is a critical measure of soil quality, indicating its ability to hold onto essential plant nutrients. The method involves mixing soil with the this compound solution, which displaces exchangeable cations like potassium, calcium, and magnesium from the soil particles. epa.govoregonstate.edu By analyzing the concentration of these cations in the resulting extract, soil scientists can estimate the quantity of nutrients available to plants. oregonstate.edutandfonline.com

Beyond its use in soil testing, research has demonstrated that this compound can directly enhance nutrient absorption and crop yield when applied with fertilizers. A study showed that combining a small amount of this compound with ammonia fertilizer significantly boosted the yield of both corn grain and silage. google.com The enhancement in plant response was greater than what could be attributed to the nitrogen content of the this compound alone, suggesting it improves the plant's ability to utilize the primary nitrogen source. google.com

Table 2: Effect of this compound on Corn Yield When Combined with Ammonia Fertilizer
Ammonia Applied (lbs/acre)This compound Applied (lbs/acre)Corn Grain Yield (bushels/acre)Corn Silage Yield (tons/acre)Reference
195012819.6 google.com
1950.2414422.0 google.com
293014121.8 google.com

Role as Fungicide and Insecticide

This compound is recognized for its properties as both a fungicide and an insecticide. herts.ac.uk While it is primarily utilized as a non-lethal attractant for pests like the Mediterranean fruit fly, its intrinsic biocidal capabilities are a subject of research. herts.ac.uk Studies have shown that ammonia and its derivatives act as volatile cues for female fruit flies, guiding them to protein-rich sources necessary for egg production. nih.govresearchgate.net This behavior is exploited in pest management strategies through the use of food-based lures and insecticidal baits. nih.govresearchgate.net

Research has demonstrated that adding this compound to various protein-based baits significantly enhances their attractiveness to the female Mediterranean fruit fly (Ceratitis capitata) when compared to the baits alone. nih.govresearchgate.net This increased attraction can be comparable to widely used commercial spinosad-based protein baits. nih.govresearchgate.net The efficacy of food-based traps for the peach fruit fly (Bactrocera zonata) is also enhanced with this compound, as the slow decomposition of proteinaceous bait releases ammonia, a primary attractant for tephritid fruit flies. agriculturejournal.in These findings suggest that this compound can improve the effectiveness of baits for both monitoring and suppression of fruit fly populations. nih.govresearchgate.net

Further research into degradable pesticides has explored quaternary ammonium compounds. chinesechemsoc.org These novel pesticides can be designed with acid-cleavable silaketal linkages, allowing them to break down into harmless substances after use. chinesechemsoc.org This approach aims to balance effective bactericidal and insecticidal performance with environmental safety. chinesechemsoc.org

Research FindingOrganism(s)Application
Possesses fungicidal and insecticidal properties. herts.ac.ukFungi, InsectsGeneral Biocide
Acts as a non-lethal attractant. herts.ac.ukMediterranean fruit flyPest Monitoring
Enhances attractiveness of protein-based baits. nih.govresearchgate.netCeratitis capitata (Mediterranean fruit fly)Pest Control / Suppression
Attracts fruit flies through ammonia release from protein baits. agriculturejournal.inBactrocera zonata (Peach fruit fly)Pest Monitoring & Control

Continued Exploration of Catalytic Versatility

This compound is a versatile and effective catalyst in numerous organic synthesis reactions, valued for its ability to improve reaction rates and product yields under mild, environmentally friendly conditions. vinipul.com It serves as a catalyst in key reactions such as the Knoevenagel condensation, which involves the condensation of aldehydes with active methylene compounds, and the Mannich reaction for forming beta-amino ketones. vinipul.com Furthermore, it is instrumental in promoting the synthesis of nitrogen-containing heterocycles. vinipul.com

Its utility extends to being a component in versatile chemical mixtures. For instance, this compound in acetic acid is used extensively for synthesizing various heterocyclic compounds like pyridine (B92270) and imidazole (B134444) derivatives. indianchemicalsociety.comwisdomlib.org This mixture is considered an alternative source of ammonia gas and is noted for being inexpensive, safe to handle, and eco-friendly. indianchemicalsociety.com In the synthesis of 2,4,5-triaryl-1H-imidazoles, this compound can function as both a reagent and a catalyst. echemcom.com Research indicates that increasing the amount of this compound can accelerate the reaction, as it is believed to convert to ammonia and acetic acid, with the latter catalyzing the process. echemcom.com

This compound has also been identified as an efficient neutral catalyst for the selective deprotection of aromatic acetates to yield phenols in an aqueous medium at room temperature. researchgate.net This method is notable for its mild conditions and high yields. researchgate.net

Catalytic ApplicationReaction TypeBenefits
Knoevenagel Condensation vinipul.comCondensationMild conditions, high selectivity
Mannich Reaction vinipul.comAminomethylationEnhances reaction efficiency
Heterocycle Synthesis vinipul.comindianchemicalsociety.comCyclizationHigh product yields, minimal by-products
Deprotection of Aromatic Acetates researchgate.netHydrolysisNeutral conditions, high yields
Tri-aryl-imidazole Synthesis echemcom.comMulti-component reactionActs as both reagent and catalyst

Environmental Impact and Biodegradability Research

This compound is considered to be of relatively low environmental concern due to its chemical properties and behavior in the environment. It is described as an eco-friendly and non-toxic compound. indianchemicalsociety.com Research indicates that this compound is readily biodegradable. indianchemicalsociety.com It rapidly degrades in water, which limits its persistence in aquatic environments. nj.gov

Based on its chemical properties, it is not expected to leach into groundwater. herts.ac.uk It is highly soluble in water but is non-volatile. herts.ac.uk While it is considered to have a low potential for particle-bound transport, there is a recognized need for more comprehensive ecotoxicological data. herts.ac.uk Existing data suggests a moderate acute toxicity to fish. herts.ac.uk

In the context of waste management, studies on anaerobic digestion have investigated the effects of this compound concentration. High concentrations of ammonia nitrogen can challenge the methanogenesis process. researchgate.net However, the addition of this compound was found to accelerate the startup phase in anaerobic digestion systems. researchgate.net

Environmental AspectFindingCitation
BiodegradabilityReadily biodegradable and rapidly degrades in water. indianchemicalsociety.comnj.gov
Leaching PotentialNot expected to leach to groundwater based on chemical properties. herts.ac.uk
PersistenceConsidered non-persistent in the environment. herts.ac.uk
Aquatic ToxicityData suggests moderate acute toxicity to fish. herts.ac.uk
Anaerobic DigestionCan accelerate the startup process. researchgate.net

Ongoing Research into Diverse Industrial Applications

This compound's versatility ensures its continued exploration across a wide range of industrial and scientific fields. hackmd.ioatamanchemicals.com It is a critical component in numerous applications, from pharmaceuticals to agriculture. hackmd.io

In the pharmaceutical and analytical chemistry sectors , it is frequently used as a buffering agent, particularly for mobile phases in high-performance liquid chromatography (HPLC) and for electrospray ionization (ESI) mass spectrometry. wisdomlib.orgatamanchemicals.comvedantu.com Its volatility at low pressures is a key advantage, allowing it to be removed easily from samples prepared for mass spectrometry. vedantu.comwikipedia.org It is also used as a reagent for precipitating proteins during dialysis to remove contaminants. atamanchemicals.comwikipedia.org

The textile industry utilizes this compound in dyeing processes. hackmd.io In agriculture , it serves as a quick-release fertilizer to enhance crop yields and is used in soil analysis to determine cation exchange capacity. hackmd.iowikipedia.org The food industry employs it as an acidity regulator. hackmd.ioatamanchemicals.com

Other notable applications that continue to be relevant include its use as a biodegradable de-icing agent, an alternative to chloride salts. atamanchemicals.comvedantu.com It is also used in the manufacture of foam rubber and explosives, for meat preservation, and in the production of vinyl plastics. atamanchemicals.comvedantu.com In the field of conservation, it is a component of Calley's method for treating lead artifacts. wikipedia.org Furthermore, it is used in buffer solutions for sealing anodized aluminum, where it helps maintain pH and extends the life of the sealing bath. tandfonline.com

Industry/FieldSpecific Application
Pharmaceutical / AnalyticalBuffer for HPLC and Mass Spectrometry, Protein Precipitation Reagent. wisdomlib.orgatamanchemicals.comvedantu.comwikipedia.org
AgricultureQuick-release fertilizer, Soil Cation Exchange Capacity Determination. hackmd.iowikipedia.org
TextileDyeing processes. hackmd.io
Food & BeverageAcidity regulator. hackmd.ioatamanchemicals.com
Environmental / InfrastructureBiodegradable de-icing agent. atamanchemicals.comvedantu.com
ManufacturingProduction of foam rubber, vinyl plastics, explosives. atamanchemicals.comvedantu.com
Materials ScienceSealing of anodized aluminum. tandfonline.com
ConservationTreatment of lead artifacts. wikipedia.org

Q & A

Q. How does ammonium acetate solubility vary under different experimental conditions, and what factors influence its dissolution in aqueous/organic systems?

this compound is highly soluble in water (~148 g/100 mL at 20°C) and methanol, but solubility can vary with temperature and solvent polarity. For example, in protein crystallization, solubility is optimized at 4°C using 10–100 mM concentrations to prevent precipitation during slow evaporation . In LC-MS applications, solubility in acetonitrile-water mixtures (e.g., 95% acetonitrile with 10 mM this compound) is critical for maintaining chromatographic resolution while avoiding ion suppression .

Q. What is the optimal method for preparing this compound buffer solutions for biochemical assays?

Dissolve 77 g this compound in 70 mL H₂O, adjust to 100 mL, and filter-sterilize (0.22 μm). For pH adjustments:

  • Use glacial acetic acid to lower pH (targeting buffering near pKa 4.75).
  • Use ammonia solution to raise pH (targeting pKa 9.25). Note: Pure this compound in water has minimal intrinsic buffering capacity; additives like formic acid or ammonia are required to stabilize pH in HPLC or native MS workflows .

Q. Why is this compound widely used as a volatile buffer in mass spectrometry (MS)?

Its low molecular weight (77.08 g/mol) and volatility reduce ion suppression and column contamination. In ESI-MS, 5–150 mM concentrations in water/acetonitrile mixtures enhance ionization efficiency while maintaining protein structural integrity during analysis . Higher concentrations (>150 mM) may suppress signals due to salt accumulation .

Advanced Research Questions

Q. How does this compound concentration affect chromatographic separation of monoclonal antibody (mAb) oxidation variants?

In hydrophobic interaction chromatography (HIC), increasing this compound from 75 mM to 150 mM improves resolution of mAb oxidation variants by modulating mobile phase ionic strength. At 150 mM, retention times decrease, and separation efficiency peaks without significant ion suppression. Comparatively, Tris-HCl or MES buffers at equivalent ionic strengths show similar resolution but lack MS compatibility .

Q. What role does this compound play in catalytic synthesis of benzyl acetate, and how is reaction efficiency optimized?

Ammonium cerium phosphate, synthesized via this compound-mediated solid-state reactions, acts as a co-catalyst with H₂SO₄ in esterification. Key parameters:

  • Molar ratio (acid:alcohol = 1.5:1).
  • Catalyst loading (3–5 wt%).
  • Reaction time (4–6 hr at 80°C). Uniform experimental design and data mining reveal nonlinear relationships between variables, achieving >90% acetic acid conversion .

Q. How do proton transfer equilibria in alkylthis compound ionic liquids (PILs) influence their physicochemical properties?

Molecular dynamics simulations show that proton transfer extent (χ) correlates with density, viscosity, and ionic conductivity. For primary ammonium PILs (e.g., N-propylthis compound), χ ≈ 0.8 maximizes conductivity due to hydrogen-bond networks. Tertiary ammonium PILs (e.g., [N114][Ac]) exhibit lower χ (~0.18), reducing ion mobility and conductivity. Cooperative hydrogen bonding in primary systems enhances stability .

Q. What experimental considerations are critical when using this compound in metabolite extraction for LC-MS/MS-based metabolomics?

  • Homogenize tissues (e.g., brain, kidney) in cold 5 mM this compound buffer (1:5 w/v) to inhibit enzymatic degradation.
  • Use HILIC columns with 10 mM this compound in acetonitrile/water gradients (pH 9.0) to retain polar metabolites.
  • Avoid excessive this compound (>20 mM) to prevent adduct formation and matrix effects .

Methodological Notes

  • Contradiction Analysis : While this compound is cited as a buffer near pH 7, its standalone buffering capacity is negligible. Adjustments with acids/bases are essential for precise pH control .
  • Safety : Decomposes at >114°C, releasing ammonia and acetic acid fumes. Store in airtight containers at 4°C, away from oxidizers (e.g., NaOCl) and strong acids/bases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium acetate
Reactant of Route 2
Ammonium acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.